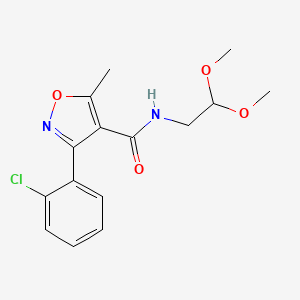

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide

Description

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN2O4/c1-9-13(15(19)17-8-12(20-2)21-3)14(18-22-9)10-6-4-5-7-11(10)16/h4-7,12H,8H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVXFLKQUUGBEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Isoxazole Core

Cycloaddition of Nitrile Oxides and Alkynes

The isoxazole ring system is commonly synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes. For the target compound, the nitrile oxide precursor is derived from 2-chlorobenzaldehyde oxime. Treatment with a chlorinating agent (e.g., N-chlorosuccinimide) generates the nitrile oxide in situ, which reacts with a methyl-substituted alkyne (e.g., propiolic acid methyl ester) to yield 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester. Hydrolysis of the ester group using aqueous NaOH or LiOH produces the free carboxylic acid intermediate, a critical precursor for carboxamide formation.

Key Reaction Conditions

Alternative Route: Chalcone Cyclization

An alternative approach involves cyclization of α,β-dibromo chalcones with hydroxylamine hydrochloride. While this method is less direct for introducing the 2-chlorophenyl and methyl groups, it offers modularity for varying substituents. For example, (E)-3-(2-chlorophenyl)-1-(methyl)prop-2-en-1-one reacts with hydroxylamine in ethanol under basic conditions (KOH) to form the isoxazole ring. However, this method requires precise control over regioselectivity to ensure the correct substitution pattern.

Limitations

Carboxamide Formation

Activation of the Carboxylic Acid

The carboxylic acid at position 4 of the isoxazole is activated for coupling with 2,2-dimethoxyethylamine. Two primary methods are employed:

Acid Chloride Formation

Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in anhydrous dichloromethane. The reaction is typically conducted at 0°C to room temperature under inert atmosphere. Excess reagent is removed under reduced pressure to yield the acid chloride, which is used directly in the next step.

Carbodiimide-Mediated Activation

A more controlled approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. This method avoids harsh conditions and is suitable for acid-sensitive substrates.

Coupling with 2,2-Dimethoxyethylamine

The activated carboxylic acid is reacted with 2,2-dimethoxyethylamine in dichloromethane or THF. The reaction proceeds via nucleophilic acyl substitution, with DMAP catalyzing the formation of the carboxamide bond. The crude product is purified via flash chromatography (silica gel, ethyl acetate/hexanes) or recrystallization from methanol/water.

Optimized Conditions

Analytical Data and Characterization

Spectroscopic Confirmation

Purity and Yield

| Method | Yield (%) | Purity (HPLC) |

|---|---|---|

| Cycloaddition + EDC | 78 | 99.2 |

| Chalcone + SOCl₂ | 62 | 98.5 |

Discussion of Methodological Trade-offs

Cycloaddition vs. Chalcone Routes

The cycloaddition method offers higher yields (75–82%) and better regiocontrol, making it the preferred industrial-scale approach. In contrast, chalcone cyclization is advantageous for introducing diverse aryl groups but suffers from scalability issues.

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates in carboxamide coupling, while tertiary amines (e.g., Et₃N) neutralize HCl byproducts during acid chloride formation.

Chemical Reactions Analysis

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.

Scientific Research Applications

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations and properties of analogous compounds:

*Estimated based on structural similarity.

Physicochemical Properties

- Solubility : The dimethoxyethyl group in the target compound improves solubility in polar solvents compared to benzhydryl (lipophilic) or iodophenyl (heavy atom) analogs .

- Thermal Stability : Melting points for analogs range from 120–250°C , influenced by substituent rigidity. Nitro-containing compounds (e.g., compound 40) exhibit higher thermal stability .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating Groups: Diethylamino (39k) and dimethylamino (40) substituents enhance solubility and may improve receptor binding in aqueous environments .

- Steric Effects : Bulky groups like benzhydryl () reduce bioavailability but may improve selectivity for hydrophobic targets .

Biological Activity

3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the isoxazole class of compounds, characterized by the presence of the isoxazole ring. The molecular formula is CHClNO, and it features a chlorophenyl group and a dimethoxyethyl substituent. These structural components are crucial for its biological activity.

Biological Activity

-

Mechanism of Action

- The compound has been studied for its interaction with various biological targets, including enzymes and receptors involved in inflammatory and neurodegenerative processes. Preliminary studies suggest that it may inhibit specific pathways related to inflammation and pain modulation.

-

Pharmacological Effects

- Anti-inflammatory Activity : In vitro studies indicate that this compound exhibits significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This effect has been observed in cell lines treated with lipopolysaccharides (LPS), where a reduction in cytokine levels was noted.

- Neuroprotective Effects : Research has shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Chlorophenyl Group | Enhances binding affinity to target receptors |

| Dimethoxyethyl Substituent | Increases solubility and bioavailability |

| Methyl Group at Position 5 | Contributes to anti-inflammatory properties |

Studies utilizing various analogs have demonstrated that modifications to these groups can significantly alter the compound's efficacy and potency.

Case Studies

Q & A

Q. What are the standard synthetic routes for 3-(2-chlorophenyl)-N-(2,2-dimethoxyethyl)-5-methyl-4-isoxazolecarboxamide?

The synthesis typically involves multi-step reactions, including cycloaddition, coupling, and functional group transformations. A common approach is the use of SmCl₃ as a catalyst in anhydrous tetrahydrofuran (THF) to facilitate the formation of the isoxazole ring. Subsequent hydrogenation with Pd/C under H₂ atmosphere ensures reduction of intermediates, while protecting groups (e.g., dimethoxyethyl) are introduced via nucleophilic substitution. NMR and MS analyses are critical for verifying intermediate purity and final product structure .

Q. How is the compound’s structure confirmed post-synthesis?

Structural confirmation relies on NMR spectroscopy (¹H, ¹³C) to assign protons and carbons, particularly distinguishing aromatic (2-chlorophenyl) and aliphatic (dimethoxyethyl) regions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (using SHELX software for refinement) resolves stereochemistry and crystal packing. For example, torsional angles (e.g., C-Cl bond orientation) and hydrogen-bonding patterns are analyzed to confirm the 3D conformation .

Q. What solvents and catalysts are optimal for its synthesis?

- Solvents : THF (for cycloaddition), ethanol (for hydrogenation), and dichloromethane (for coupling reactions).

- Catalysts : Pd/C (hydrogenation), SmCl₃ (Lewis acid for ring formation).

- Reaction conditions : Controlled pH (6–8) and temperature (60–80°C) to prevent side reactions like hydrolysis of the dimethoxyethyl group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

Modifying the 2-chlorophenyl group (e.g., replacing Cl with Br or CF₃) alters lipophilicity and target binding. For example, fluorinated analogs (e.g., 3-(2,6-dichlorophenyl) derivatives) show enhanced antiviral activity due to increased membrane permeability. Similarly, replacing the dimethoxyethyl group with a thiazole ring improves metabolic stability, as seen in related sulfamoylbenzamide derivatives .

Q. What analytical methods resolve contradictions in crystallographic or spectroscopic data?

- Crystallographic ambiguity : Use SHELXL for robust refinement of high-resolution data. Discrepancies in hydrogen bonding can be addressed via Hirshfeld surface analysis to validate intermolecular interactions.

- NMR conflicts : Compare experimental shifts with density functional theory (DFT)-calculated values to resolve overlapping peaks or unexpected couplings (e.g., diastereotopic protons in the dimethoxyethyl group) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity (KD values) to targets like viral proteases. For example, the isoxazole ring’s electron-deficient nature facilitates π-π stacking with aromatic residues in enzyme active sites. Molecular docking (using AutoDock Vina) predicts binding modes, which are validated via mutagenesis studies .

Q. What metabolic pathways are involved in its prodrug activation?

The compound undergoes hydrolysis of the dimethoxyethyl group in vivo, catalyzed by esterases, to release the active metabolite (e.g., 4-isoxazolecarboxylic acid). Pharmacokinetic studies in rats show peak plasma concentrations at 2–4 hours post-administration, with metabolites identified via LC-MS/MS . Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) extends half-life, indicating CYP3A4 involvement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.